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molecular formula C10H13NO3S B8494250 1-Methyl-1,2,3,4-tetrahydroquinoline-6-sulfonic acid CAS No. 947499-00-5

1-Methyl-1,2,3,4-tetrahydroquinoline-6-sulfonic acid

Cat. No. B8494250
M. Wt: 227.28 g/mol
InChI Key: XSWBORRPCYRYKF-UHFFFAOYSA-N
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Patent
US07696229B2

Procedure details

A solution of H2SO4 (6 g, 60.00 mmol) in ether (40 mL) was added dropwise to a solution of 1-methyl-1,2,3,4-tetrahydroquinoline (9 g, 61.14 mmol) in diethylether (10 mL) at 5° C. The resulting solution was maintained at room temperature for 30 minutes, then under vacuum, with stirring, for an additional 3 hours at 170° C. The resulting mixture was washed with methanol (1×100 mL) and filtered to afford 5 g (34%) of 1-methyl-1,2,3,4-tetrahydroquinoline-6-sulfonic acid as a white solid.
Name
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][S:2]([OH:5])(=O)=[O:3].[CH3:6][N:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH2:10][CH2:9][CH2:8]1>CCOCC>[CH3:6][N:7]1[C:16]2[C:11](=[CH:12][C:13]([S:2]([OH:5])(=[O:3])=[O:1])=[CH:14][CH:15]=2)[CH2:10][CH2:9][CH2:8]1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
9 g
Type
reactant
Smiles
CN1CCCC2=CC=CC=C12
Name
Quantity
40 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under vacuum, with stirring, for an additional 3 hours at 170° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The resulting mixture was washed with methanol (1×100 mL)
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN1CCCC2=CC(=CC=C12)S(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 36.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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